![molecular formula C21H19N3O4 B5679675 N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)
N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives typically involves multi-step reactions that include acetylation, ethylation, and condensation processes. For example, Gong Fenga (2007) discussed the synthesis of a related compound, emphasizing improvements in technical methods for reduction, acetylation, and ethylation, which could be applicable to the synthesis of our target compound (Gong Fenga, 2007).
Molecular Structure Analysis
The crystal structure analysis is crucial for understanding the spatial arrangement and bonding interactions within the compound. Studies on related acetamides have revealed diverse crystal packing and hydrogen bonding patterns, which influence the stability and reactivity of these compounds. For instance, Bąkowicz and Turowska-Tyrk (2010) and Nayak et al. (2014) provide detailed crystallographic data on similar acetamide derivatives, which could offer insights into the molecular structure of our compound (Bąkowicz & Turowska-Tyrk, 2010); (Nayak et al., 2014).
Chemical Reactions and Properties
The reactivity of acetamide derivatives towards various chemical transformations, including cyclization, condensation, and hydrogenation reactions, is of particular interest. For example, the work by Galeazzi et al. (1996) on the oxidative cyclisation of acetoacetamides could provide valuable insights into the chemical reactions involving our target compound (Galeazzi, Mobbili, & Orena, 1996).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-14(25)15-6-8-17(9-7-15)22-20(26)13-24-21(27)11-10-19(23-24)16-4-3-5-18(12-16)28-2/h3-12H,13H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHAWWGZEFMZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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